Cas no 1805474-89-8 (3-Chloro-4-phenylpyridine-2-acetonitrile)
3-Chloro-4-phenylpyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4-phenylpyridine-2-acetonitrile
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- Inchi: 1S/C13H9ClN2/c14-13-11(10-4-2-1-3-5-10)7-9-16-12(13)6-8-15/h1-5,7,9H,6H2
- InChI Key: ONFXDVNIHQUROI-UHFFFAOYSA-N
- SMILES: ClC1C(CC#N)=NC=CC=1C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 264
- XLogP3: 2.8
- Topological Polar Surface Area: 36.7
3-Chloro-4-phenylpyridine-2-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009681-250mg |
3-Chloro-4-phenylpyridine-2-acetonitrile |
1805474-89-8 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A029009681-1g |
3-Chloro-4-phenylpyridine-2-acetonitrile |
1805474-89-8 | 95% | 1g |
$2,808.15 | 2022-04-01 |
3-Chloro-4-phenylpyridine-2-acetonitrile Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-Chloro-4-phenylpyridine-2-acetonitrile
Introduction to 3-Chloro-4-phenylpyridine-2-acetonitrile (CAS No. 1805474-89-8)
3-Chloro-4-phenylpyridine-2-acetonitrile (CAS No. 1805474-89-8) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive molecular structure, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.
The molecular formula of 3-Chloro-4-phenylpyridine-2-acetonitrile is C15H11ClN2, with a molecular weight of approximately 266.71 g/mol. Its chemical structure consists of a pyridine ring substituted with a chlorine atom at the 3-position, a phenyl group at the 4-position, and an acetonitrile group at the 2-position. This unique arrangement of functional groups imparts specific chemical properties and reactivity patterns that make it an attractive candidate for various applications.
In recent years, the study of 3-Chloro-4-phenylpyridine-2-acetonitrile has been driven by its potential as a lead compound in drug discovery. Research has shown that this compound exhibits promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that derivatives of 3-Chloro-4-phenylpyridine-2-acetonitrile demonstrated significant inhibition of inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Beyond its biological activities, 3-Chloro-4-phenylpyridine-2-acetonitrile is also valued for its synthetic utility. The presence of the acetonitrile group provides a versatile handle for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties. This makes it an important intermediate in the development of complex organic molecules and pharmaceuticals.
The physical properties of 3-Chloro-4-phenylpyridine-2-acetonitrile, such as its melting point and solubility, have been well-characterized. It typically appears as a white crystalline solid with a melting point ranging from 150 to 155°C. Its solubility in common organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) facilitates its use in various chemical reactions and biological assays.
In terms of safety and handling, while specific guidelines may vary depending on local regulations, it is generally recommended to handle 3-Chloro-4-phenylpyridine-2-acetonitrile with appropriate personal protective equipment (PPE) to minimize exposure risks. Proper storage conditions, such as maintaining it in a cool, dry place away from direct sunlight and incompatible materials, are also crucial to ensure its stability and integrity.
The environmental impact of 3-Chloro-4-phenylpyridine-2-acetonitrile is another important consideration. While there is limited data available on its environmental fate and effects, it is advisable to follow best practices for waste disposal and environmental management to minimize any potential ecological risks.
In conclusion, 3-Chloro-4-phenylpyridine-2-acetonitrile (CAS No. 1805474-89-8) is a multifaceted compound with significant potential in both research and industrial applications. Its unique chemical structure and versatile reactivity make it an invaluable tool in the development of new therapeutic agents and synthetic intermediates. As research continues to uncover new insights into its properties and applications, the importance of this compound in the field of medicinal chemistry is likely to grow even further.
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